1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine
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Overview
Description
1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is a complex organic compound that features a pyrazole ring and a piperazine ring connected via a sulfonyl ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Sulfonylation: The pyrazole derivative is then sulfonylated using sulfonyl chlorides under basic conditions.
Linking to Piperazine: The sulfonylated pyrazole is reacted with piperazine in the presence of a suitable base to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-tumor properties.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(2-(1H-Pyrazol-4-yl)ethyl)piperazine
- 1-(2-(1,3-Dimethyl-1H-pyrazol-5-yl)ethyl)piperazine
- 1-(2-(1H-Pyrazol-3-yl)ethyl)piperazine
Uniqueness: 1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C11H20N4O2S |
---|---|
Molecular Weight |
272.37 g/mol |
IUPAC Name |
1-[2-(1,3-dimethylpyrazol-4-yl)sulfonylethyl]piperazine |
InChI |
InChI=1S/C11H20N4O2S/c1-10-11(9-14(2)13-10)18(16,17)8-7-15-5-3-12-4-6-15/h9,12H,3-8H2,1-2H3 |
InChI Key |
ZSZSMKWCFIANIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)CCN2CCNCC2)C |
Origin of Product |
United States |
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